molecular formula C21H28O6 B610403 Rabdosin A CAS No. 84304-91-6

Rabdosin A

Cat. No. B610403
CAS RN: 84304-91-6
M. Wt: 376.44
InChI Key: ANNDQWYMQQILCQ-RNBOIIRMSA-N
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Description

Rabdosin A is a antitumor constituent of Rabdosia japonica. It is a diterpenoid from Rabdosia Japonica.

Scientific Research Applications

1. Impact on Plant Growth

Rabdosin B, a compound related to Rabdosin A, has shown significant effects on plant growth. In a study by Ding et al. (2010), it was found that lower concentrations of Rabdosin B promoted root growth in lettuce seedlings, while higher concentrations inhibited it. This biphasic effect suggests potential applications in agriculture and plant biology, particularly in modulating plant growth under controlled conditions (Ding et al., 2010).

2. Cytotoxic Activities

Rabdosin derivatives, such as Rabdosins E-K, have shown cytotoxic activities. Wang and Xuan (2016) isolated these derivatives from Rabdosia serra and evaluated their cytotoxic effects against human cancer cell lines. The potential of these compounds in cancer research and therapy is significant, suggesting a role in developing new anticancer agents (Wang & Xuan, 2016).

3. Antitumor Properties

Rabdosin C, a diterpenoid with a B-seco-ent-(—)-Kaurene skeleton, has been isolated from Rabdosia japonica and showed antitumor activities. This discovery by Liu et al. (1982) opens up possibilities for Rabdosin A and its derivatives in antitumor research, potentially leading to new treatments for various cancers (Liu et al., 1982).

4. DNA Damage and Cell Cycle Effects

The effect of Rabdosin B on DNA damage in cell systems has been studied by Liu Guo-an (2010). This research provides insights into the cellular mechanisms affected by Rabdosin compounds, which could be crucial in understanding their potential therapeutic applications, especially in cancer treatment (Liu Guo-an, 2010).

5. Molecular Structure Analysis

The molecular structure and vibrational spectra of Rabdosin compounds, such as Rabdosinate and Rabdosin B, have been characterized by Wang and Wang (2015). Such studies are vital for understanding the chemical properties of these compounds and their potential biological activities (Wang & Wang, 2015).

6. Antibacterial Action

Research on the antibacterial action of Rabdosin serra by Zheng Qiu-hua (2009) demonstrates the potential of Rabdosin A in developing new antibacterial agents. This is particularly relevant in the context of increasing antibiotic resistance (Zheng Qiu-hua, 2009).

properties

CAS RN

84304-91-6

Product Name

Rabdosin A

Molecular Formula

C21H28O6

Molecular Weight

376.44

IUPAC Name

(3R,3aR,6aS,8aS,11S,13S,13aS,13bS)-13-hydroxy-3-methoxy-4,4-dimethyl-10-methylenedecahydro-1H,8H-8a,11-methanocyclohepta[c]furo[3,4-e]chromene-8,9(10H)-dione

InChI

InChI=1S/C21H28O6/c1-10-11-7-12(22)14-20(8-11,16(10)23)18(24)27-13-5-6-19(2,3)15-17(25-4)26-9-21(13,14)15/h11-15,17,22H,1,5-9H2,2-4H3/t11-,12+,13+,14-,15-,17-,20+,21+/m1/s1

InChI Key

ANNDQWYMQQILCQ-RNBOIIRMSA-N

SMILES

CO[C@@H]1OC[C@@]23[C@@H](OC([C@@]45C[C@H](C(C5=O)=C)C[C@@H]([C@@H]34)O)=O)CCC(C)([C@@H]12)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Rabdosin A; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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